1-(2-Furoyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine 1-(2-Furoyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0992757
InChI: InChI=1S/C19H17N3O4/c23-18(15-13-17(26-20-15)14-5-2-1-3-6-14)21-8-10-22(11-9-21)19(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2
SMILES: C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol

1-(2-Furoyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine

CAS No.:

Cat. No.: VC0992757

Molecular Formula: C19H17N3O4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furoyl)-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine -

Specification

Molecular Formula C19H17N3O4
Molecular Weight 351.4 g/mol
IUPAC Name furan-2-yl-[4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H17N3O4/c23-18(15-13-17(26-20-15)14-5-2-1-3-6-14)21-8-10-22(11-9-21)19(24)16-7-4-12-25-16/h1-7,12-13H,8-11H2
Standard InChI Key BJNJECGRLOGVSE-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator